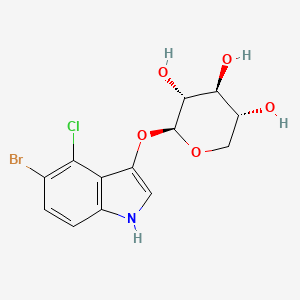

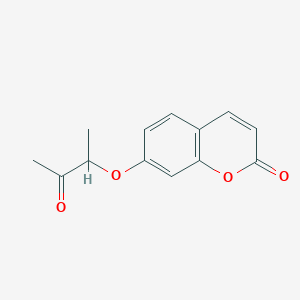

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one, is a derivative of the chromen-2-one family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The chromen-2-one derivatives have been extensively studied for their antimicrobial properties, as well as their ability to form various complex structures with potential pharmacological applications .

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-component reactions, which can be performed under green or solvent-free conditions to enhance environmental sustainability. For instance, a one-pot three-component reaction has been developed for the synthesis of substituted cyclopropanes linked to 2H-chromen-2-one, which is diastereoselective and high yielding . Similarly, an oxidant-free three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones has been established under green conditions, demonstrating the versatility of chromen-2-one derivatives in organic synthesis . Additionally, the Pechmann condensation reaction is a common method used for synthesizing such compounds, as seen in the synthesis of a fluorescent probe related to the compound of interest .

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives can be confirmed through various spectroscopic techniques, including single crystal X-ray diffraction. For example, the structure of a related compound, 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, was confirmed and found to crystallize in the orthorhombic system with specific lattice parameters . The crystal packing of these molecules often involves intermolecular hydrogen bonds and short interactions, which stabilize the crystal structure and contribute to their unique properties .

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo various chemical reactions, leading to the formation of a wide array of compounds with different substituents and biological activities. For instance, the cyclo-condensation of a chromen-2-one derivative with pentane-2,4-dione or carbon disulfide can yield compounds with pyrazole or oxadiazole moieties . These reactions demonstrate the chemical versatility and reactivity of the chromen-2-one scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives, such as their fluorescence and thermal stability, can be influenced by their molecular structure and the nature of their substituents. The fluorescent properties of these compounds can vary with solvent polarity, and their thermal stability can be assessed through thermal analysis techniques like TGA and DTA . The photophysical properties are also supported by computational methods such as DFT calculations, which can provide insights into the electronic structure and vibrational wave numbers of these molecules .

Applications De Recherche Scientifique

1. Antibacterial and Antifungal Activity

- Research indicates that derivatives of 2H-chromen-2-one, a structurally similar compound to 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one, exhibit significant antibacterial and antifungal properties. For instance, certain compounds derived from 7-hydroxy-4-methyl-2H-chromen-2-one demonstrated broad-spectrum antibacterial activities and significant antifungal activity against Candida albicans (Khan et al., 2004).

2. Detection and Imaging Applications

- A coumarin-based probe derived from a similar chromen-2-one structure was effectively used for detecting Cr3+ ions in living cells, showcasing its potential for bioimaging applications. This study illustrated how modifications of the chromen-2-one structure can lead to significant changes in fluorescence and color response, relevant for biological imaging (Mani et al., 2018).

3. Potential Therapeutic Applications

- Novel coumarin derivatives, including 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, have been investigated for their inhibitory activity against monoamine oxidase B, suggesting potential therapeutic applications in treating neurodegenerative diseases (Pisani et al., 2009).

4. Antioxidant Properties

- The antioxidant properties of compounds related to 2H-chromen-2-one, such as 7-hydroxy-5-methoxy-4-methyl-2H-chromen-2-one, have been explored using density functional theory. These studies contribute to understanding the radical scavenging activities of such compounds, which is important for developing antioxidants (Marino et al., 2016).

5. Applications in Organic Light-Emitting Diodes (OLEDs)

- Certain derivatives, like 4-Methyl-7-(10-phenyl-anthracen-9-yl)-chromen-2-one, have been synthesized for use as emitting layers in non-doped OLEDs, demonstrating the versatility of chromen-2-one derivatives in electronic applications (Jung et al., 2017).

Propriétés

IUPAC Name |

7-(3-oxobutan-2-yloxy)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8(14)9(2)16-11-5-3-10-4-6-13(15)17-12(10)7-11/h3-7,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCVPUSBZDLSQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387407 |

Source

|

| Record name | 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one | |

CAS RN |

156006-08-5 |

Source

|

| Record name | 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)